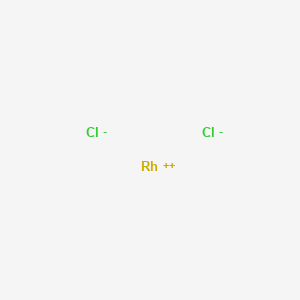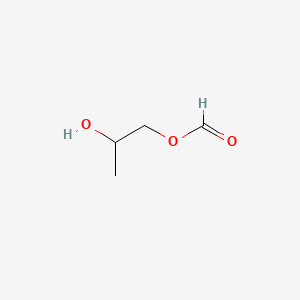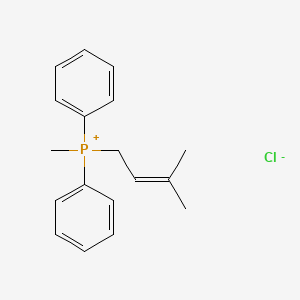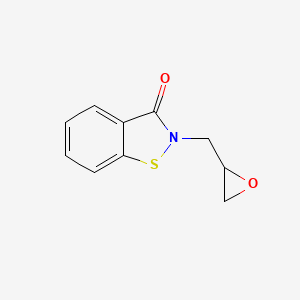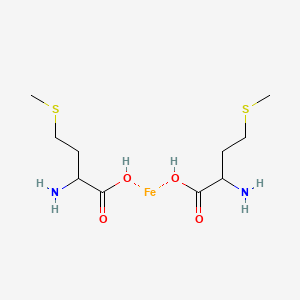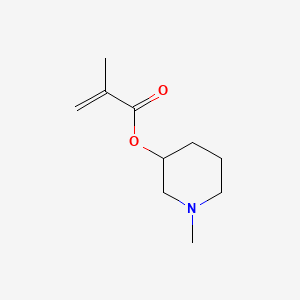
1-Methyl-3-piperidyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-piperidyl methacrylate is an organic compound with the molecular formula C10H17NO2. It is a methacrylate ester derived from methacrylic acid and 1-methyl-3-piperidinol. This compound is known for its applications in polymer chemistry and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidyl methacrylate can be synthesized through esterification reactions. One common method involves reacting methacrylic acid with 1-methyl-3-piperidinol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an inert solvent like toluene to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-piperidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other methacrylates.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
1-Methyl-3-piperidyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as pH sensitivity and temperature responsiveness.
Material Science: Incorporated into coatings and adhesives to enhance their performance.
Biomedical Research: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of specialty plastics and resins.
Mechanism of Action
The mechanism of action of 1-methyl-3-piperidyl methacrylate primarily involves its ability to undergo polymerization and form networks with other monomers. The piperidine ring can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers. These interactions can affect the polymer’s solubility, thermal stability, and mechanical strength .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Known for its use in stabilizing polymers against degradation.
Diethylaminoethyl methacrylate: Used in the synthesis of pH-sensitive polymers.
Uniqueness: 1-Methyl-3-piperidyl methacrylate stands out due to its unique combination of the piperidine ring and methacrylate ester, which imparts distinct properties to the polymers formed from it. This makes it particularly valuable in applications requiring specific chemical and physical characteristics .
Properties
CAS No. |
62037-83-6 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)10(12)13-9-5-4-6-11(3)7-9/h9H,1,4-7H2,2-3H3 |
InChI Key |
BGUHYYCDVDXPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


